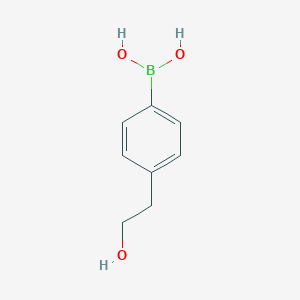

4-(2-Hydroxyethyl)phenylboronic acid

Descripción

Overview of Organoborane Compounds and Boronic Acids in Chemical Science

Organoboron chemistry is a field that studies organic compounds containing a carbon-boron bond. wikipedia.orgnumberanalytics.com These compounds, often referred to as organoboranes, are derivatives of borane (B79455) (BH₃) where one or more hydrogen atoms are replaced by organic groups. wikipedia.org Organoboranes are known for their unique chemical reactivity, which enables a wide array of chemical transformations. wikipedia.org

A significant subclass of organoboranes is the boronic acids, which have the general formula R−B(OH)₂. wikipedia.org In these compounds, a boron atom is bonded to an organic group (R) and two hydroxyl groups. wikipedia.org Boronic acids are typically stable, crystalline solids with high melting points. wikipedia.orgwikiwand.com They are known to act as Lewis acids, meaning they can accept a pair of electrons. wikipedia.org A key characteristic of boronic acids is their ability to form reversible covalent complexes with molecules containing diol (1,2-dihydroxy) or similar functional groups, such as sugars and amino acids. wikipedia.orgnih.gov This property is central to many of their applications. wikipedia.orgnih.gov

Significance of Phenylboronic Acid Derivatives in Modern Research

Phenylboronic acid (PBA) and its derivatives have become increasingly significant in modern research over the past few decades. nih.gov Their versatility stems from their stability, low toxicity, and the unique reactivity of the boronic acid group. nih.govtaylorandfrancis.com One of the most prominent applications of phenylboronic acid derivatives is in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. wikipedia.orgnih.gov This reaction is widely used in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials. nih.govacs.org

Beyond their role in synthesis, phenylboronic acid derivatives are extensively studied for their biological and medicinal applications. nih.govnih.gov Their ability to bind to diols is particularly relevant in biological systems, as many important biomolecules, such as carbohydrates and glycoproteins, contain these functional groups. nih.govtaylorandfrancis.com This has led to the development of PBA-based sensors for detecting sugars, as well as drug delivery systems that can target specific cells or tissues. nih.govacs.org Furthermore, certain phenylboronic acid derivatives have shown potential as enzyme inhibitors and have been investigated for their anticancer properties. nih.govnih.gov The development of derivatives with modified electronic and steric properties allows for fine-tuning of their binding affinity and selectivity for specific biological targets. nih.gov

Historical Context of Boronic Acid Chemistry

The history of boronic acid chemistry dates back to 1860, when Edward Frankland first reported the synthesis and isolation of a boronic acid. wikipedia.orgwikiwand.com He prepared ethylboronic acid through a two-step process involving the reaction of diethylzinc (B1219324) with triethyl borate, followed by oxidation in the air. wikipedia.orgwikiwand.com For a considerable time after their discovery, boronic acids were regarded as chemical curiosities with limited practical use. wiley-vch.de

The landscape of boronic acid chemistry began to change significantly in the latter half of the 20th century. A major turning point was the development of the Suzuki-Miyaura cross-coupling reaction in the late 1970s. This Nobel Prize-winning reaction demonstrated the immense synthetic utility of boronic acids as stable and versatile coupling partners. acs.org This discovery spurred a rapid increase in research interest in organoboron chemistry. researchgate.net In recent decades, the field has expanded beyond synthetic applications to encompass materials science and medicinal chemistry, with the approval of the first boronic acid-containing drug, bortezomib, in 2003 marking a significant milestone. nih.govwiley-vch.de

Propiedades

IUPAC Name |

[4-(2-hydroxyethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BO3/c10-6-5-7-1-3-8(4-2-7)9(11)12/h1-4,10-12H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQXBZMDDTQEGMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)CCO)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90436399 | |

| Record name | 4-(2-HYDROXYETHYL)PHENYLBORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90436399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137756-89-9 | |

| Record name | 4-(2-HYDROXYETHYL)PHENYLBORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90436399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Derivatization Strategies for 4 2 Hydroxyethyl Phenylboronic Acid

General Synthetic Routes to Boronic Acids

The synthesis of boronic acids is a cornerstone of modern organic chemistry, with several well-established methodologies available for their preparation. These routes provide access to a wide array of aryl and vinyl boronic acids, which are crucial intermediates in various chemical transformations.

Historically, the first isolation of a boronic acid was reported by Edward Frankland in 1860, who synthesized ethylboronic acid from diethylzinc (B1219324) and triethyl borate. pharmiweb.comwikipedia.org Modern techniques have since evolved to offer greater efficiency, functional group tolerance, and broader applicability. Common strategies include:

Reaction of Organometallic Reagents with Borate Esters: This classic approach often involves the use of organolithium or Grignard reagents, which are reacted with trialkyl borates (like trimethyl borate or triisopropyl borate) followed by acidic hydrolysis to yield the desired boronic acid. pharmiweb.com

Palladium-Catalyzed Borylation (Miyaura Borylation): A highly versatile and widely used method involves the palladium-catalyzed cross-coupling of aryl halides or triflates with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B₂pin₂). wikipedia.org This reaction offers excellent functional group compatibility.

Transmetallation Reactions: Arylsilanes can react with boron tribromide (BBr₃), followed by hydrolysis, to produce arylboronic acids in high yields. wikipedia.org

Table 1: Comparison of General Synthetic Routes to Boronic Acids

| Method | Reagents | Key Features |

|---|---|---|

| Organometallic Route | Grignard or Organolithium reagents, Trialkyl borates | A classic and powerful method, though sensitive to certain functional groups. |

| Miyaura Borylation | Aryl Halide/Triflate, Diboron Ester, Palladium Catalyst, Base | Highly versatile with broad functional group tolerance; widely used in modern synthesis. |

| Transmetallation | Arylsilane, Boron Tribromide | Provides high yields for specific substrates. |

Advanced Methodologies for 4-(2-Hydroxyethyl)phenylboronic Acid Synthesis

The synthesis of this compound often employs advanced catalytic systems to ensure high yield and selectivity, particularly leveraging palladium- and copper-catalyzed reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is central to the synthesis and derivatization of arylboronic acids due to its efficiency in forming carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction between an organoboron compound (like a boronic acid) and an organohalide or triflate. libretexts.org While this reaction is most famously used for the derivatization of boronic acids to form biaryl compounds, the related Miyaura borylation is a key method for their synthesis.

To synthesize this compound, a precursor such as 2-(4-bromophenyl)ethan-1-ol can be coupled with a diboron ester like bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The resulting boronate ester is then hydrolyzed to the final boronic acid.

The catalytic cycle for Suzuki-Miyaura type reactions generally involves three key steps: libretexts.org

Oxidative Addition: The aryl halide adds to the Pd(0) catalyst to form a Pd(II) species.

Transmetalation: The organic group from the boron atom is transferred to the palladium center.

Reductive Elimination: The two coupled organic fragments are eliminated from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst. organic-synthesis.com

The choice of catalyst, ligand, base, and solvent is critical for the success of the reaction. mdpi.com Modern advancements include the use of highly active palladacycle catalysts and reactions performed in aqueous media. libretexts.orgnih.gov

Table 2: Typical Conditions for Palladium-Catalyzed Borylation and Suzuki-Miyaura Coupling

| Component | Examples | Purpose |

|---|---|---|

| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf) | Source of the active Pd(0) catalyst. libretexts.orgorganic-synthesis.com |

| Ligand | Phosphine-based (e.g., PPh₃, SPhos) | Stabilizes the palladium catalyst and modulates its reactivity. organic-synthesis.com |

| Base | K₂CO₃, Na₂CO₃, K₃PO₄, CsF | Activates the boronic acid/ester for transmetalation. organic-synthesis.commdpi.com |

| Solvent | Toluene, Dioxane, THF, DMF, Water | Provides the medium for the reaction. organic-synthesis.com |

The Chan-Lam coupling, also known as the Chan-Evans-Lam coupling, is a versatile method for forming carbon-heteroatom bonds. wikipedia.org It facilitates the cross-coupling of an aryl boronic acid with an amine or an alcohol to create aryl amines and aryl ethers, respectively. wikipedia.org Crucially, this reaction is catalyzed by copper complexes, not palladium, and has the distinct advantage of often being conducted at room temperature and open to the air. wikipedia.orgorganic-chemistry.org

In the context of this compound, the Chan-Lam coupling is a primary strategy for derivatization. The boronic acid moiety can react with various N-H or O-H containing compounds, including amines, amides, phenols, and carbamates. organic-chemistry.org The mechanism involves the formation of a copper-aryl complex, followed by the formation of a copper(III) intermediate which then undergoes reductive elimination to yield the final product and a Cu(I) species. wikipedia.org

The Liebeskind-Srogl coupling is a palladium-catalyzed, copper-mediated cross-coupling reaction between a thioester and a boronic acid to produce a ketone. synarchive.comnih.govwikipedia.org This reaction provides a powerful tool for C-C bond formation under neutral conditions, which is a significant advantage for sensitive substrates. rsc.org

For this compound, this reaction allows for the conversion of the boronic acid group into a ketone. The reaction typically employs a Pd(0) catalyst in conjunction with a stoichiometric amount of a copper(I) carboxylate, such as copper(I) thiophene-2-carboxylate (B1233283) (CuTC), which acts as a thiophilic co-catalyst to facilitate the cleavage of the carbon-sulfur bond. wikipedia.orgrsc.org The reaction is compatible with a wide range of functional groups on both the boronic acid and the thioester partner. nih.gov

Copper-Catalyzed Transformations

Copper catalysis plays a significant role in the chemistry of arylboronic acids, offering alternative and complementary reactivity to palladium-based systems.

As previously mentioned, the Chan-Lam coupling is a premier example of a copper-catalyzed transformation of boronic acids to form C-N and C-O bonds. wikipedia.org Beyond this, copper catalysts are effective in other transformations of arylboronic acids. Research has demonstrated methods for the copper-catalyzed conversion of arylboronic acids into other valuable compounds. For instance, a mild and efficient Cu(I)-catalyzed method has been developed for the synthesis of aryl chlorides from arylboronic acids, a transformation that is particularly effective for electron-deficient substrates. organic-chemistry.org Other studies have shown the utility of copper-N-heterocyclic carbene (NHC) complexes in catalyzing the conversion of phenylboronic acids to phenols. mdpi.com These transformations highlight the versatility of copper in mediating the functionalization of the carbon-boron bond.

Table 3: Examples of Copper-Catalyzed Transformations of Arylboronic Acids

| Transformation | Reagents/Catalyst | Product Type |

|---|---|---|

| Chan-Lam Coupling | Cu(OAc)₂, Amine/Alcohol, Base | Aryl Amine or Aryl Ether wikipedia.orgorganic-chemistry.org |

| Chlorination | CuCl, N-Chlorosuccinimide (NCS) | Aryl Chloride organic-chemistry.org |

| Hydroxylation | Copper(II)-NHC Complex, Water | Phenol mdpi.com |

Direct Borylation through Aromatic C-H Functionalization

Direct C-H functionalization has emerged as a powerful and atom-economical method for the synthesis of arylboronic acids, bypassing the need for pre-functionalized starting materials like aryl halides. Iridium-catalyzed C-H borylation is a particularly effective strategy for the regioselective introduction of a boryl group onto an aromatic ring. The regioselectivity is often governed by steric and electronic factors of the directing groups on the arene.

For a substrate like 2-phenylethanol, iridium-catalyzed borylation would be expected to favor the positions least sterically hindered. However, the directing effect of the hydroxyethyl group can influence the regiochemical outcome. Research on phenol and aniline derivatives has shown that the introduction of specific directing groups can lead to exclusive ortho-borylation. nih.gov For instance, the use of a methylthiomethyl directing group on the hydroxyl or amino function, in conjunction with an electron-withdrawing substituent on the bipyridine ligand of the iridium catalyst, has been shown to dramatically switch the selectivity to the ortho position. nih.gov While a direct example for 2-phenylethanol is not explicitly detailed in the literature, this precedent suggests that with appropriate ligand and directing group design, regioselective C-H borylation could be a viable route to this compound or its isomers.

The general mechanism for iridium-catalyzed C-H borylation involves the oxidative addition of the C-H bond to the iridium center, followed by reductive elimination to form the C-B bond and regenerate the catalyst. The choice of ligand on the iridium catalyst is crucial in controlling the activity and selectivity of the reaction.

Boronic Acid Mannich Reaction Approaches

The Boronic Acid Mannich reaction, also known as the Petasis reaction, is a versatile multi-component reaction that combines a boronic acid, an amine, and a carbonyl compound to form α-amino acid derivatives and other amino compounds. wikipedia.orgnih.gov This reaction is particularly useful due to its operational simplicity and the wide range of commercially available starting materials.

While there are no specific literature examples detailing the direct participation of this compound in a Petasis reaction, the general mechanism allows for the inclusion of various substituted phenylboronic acids. nih.govacs.org In a hypothetical scenario, this compound could react with an amine and an aldehyde (or ketone) to generate a novel amino acid derivative bearing the hydroxyethylphenyl moiety. The reaction proceeds through the formation of an iminium ion from the amine and carbonyl compound, which is then attacked by the nucleophilic aryl group from the boronic acid. wikipedia.org

The presence of the hydroxyl group on the ethyl side chain could potentially influence the reaction, either by coordinating with the boron atom or by requiring protection prior to the reaction to avoid undesired side reactions. The reactivity of the boronic acid in the Petasis reaction is influenced by the electronic nature of the substituents on the phenyl ring; electron-donating groups generally enhance the reactivity. acs.org

| Components | Reaction Type | Potential Product | Key Considerations |

| This compound, Amine, Aldehyde | Petasis (Boronic Acid Mannich) Reaction | α-Amino acid with a 4-(2-hydroxyethyl)phenyl substituent | Potential for hydroxyl group interference; need for protecting groups. |

| Phenolic compound, Formaldehyde, Amine | Mannich Reaction | Aminomethylated phenolic compound | General reaction applicable to phenols, could be adapted for hydroxyethyl-substituted phenols. |

Derivatization of the Hydroxyethyl Moiety

The hydroxyethyl group of this compound offers a convenient handle for further molecular elaboration through a variety of chemical transformations.

Esterification Reactions

The primary alcohol of the hydroxyethyl group can be readily converted to an ester. Standard esterification conditions, such as reaction with an acyl chloride or a carboxylic anhydride in the presence of a base, are applicable. For example, reaction with acetic anhydride in the presence of a catalyst like pyridine would yield 4-(2-acetoxyethyl)phenylboronic acid. The choice of esterifying agent allows for the introduction of a wide range of functional groups, enabling the tuning of the molecule's physical and chemical properties.

Etherification Reactions

Etherification of the hydroxyethyl moiety provides another avenue for derivatization. The Williamson ether synthesis, a classic method for forming ethers, involves the deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide. wikipedia.org For instance, treating this compound with a strong base like sodium hydride, followed by the addition of an alkyl halide (e.g., methyl iodide), would produce the corresponding ether derivative.

Alternatively, the Mitsunobu reaction offers a milder method for etherification, proceeding via an alkoxyphosphonium intermediate. wikipedia.org This reaction allows for the coupling of the alcohol with a wide range of acidic components, including phenols, to form ethers under neutral conditions.

| Reaction | Reagents | Product Type |

| Esterification | Acyl Chloride, Base | Ester |

| Esterification | Carboxylic Anhydride, Catalyst | Ester |

| Williamson Ether Synthesis | Strong Base, Alkyl Halide | Ether |

| Mitsunobu Reaction | Triphenylphosphine, Diethyl Azodicarboxylate, Acidic Component | Ether |

Conjugation to Polymeric Systems

The unique properties of phenylboronic acids, particularly their ability to form reversible covalent bonds with diols, have made them attractive for modifying polymeric materials. This compound can be conjugated to polymeric systems through either the boronic acid or the hydroxyethyl group.

The "grafting to" approach involves attaching pre-synthesized polymer chains to a functionalized backbone. nih.govresearchgate.netwikipedia.org For example, a polymer with pendant reactive groups (e.g., carboxylic acids or isocyanates) could be reacted with the hydroxyethyl group of this compound to yield a polymer decorated with boronic acid moieties. Conversely, the boronic acid itself can be used to attach the molecule to a polymer containing diol functionalities.

In the "grafting from" approach, the this compound derivative is first immobilized on a surface or a polymer backbone and then used to initiate polymerization of a monomer, growing the polymer chains directly from the functionalized site. benicewiczgroup.com

Incorporation into Nanomaterials

The functionalization of nanomaterials with phenylboronic acids has garnered significant interest for applications in sensing, drug delivery, and diagnostics. nih.gov this compound and its derivatives can be incorporated into various nanomaterials, such as gold nanoparticles (AuNPs) and silica nanoparticles.

For gold nanoparticles, functionalization is often achieved by utilizing a thiol-containing derivative of the boronic acid. The thiol group forms a strong coordinate bond with the gold surface, effectively anchoring the boronic acid moiety to the nanoparticle. researchgate.net

Silica nanoparticles can be functionalized by first introducing reactive groups, such as amino or epoxy groups, onto their surface. rsc.org These groups can then be reacted with a suitably modified this compound derivative to achieve covalent attachment. For instance, an isothiocyanate-functionalized phenylboronic acid can react with an amine-functionalized silica nanoparticle. rsc.org The presence of the boronic acid on the nanoparticle surface allows for the specific binding of molecules containing diol groups, such as glycoproteins. rsc.org

| Nanomaterial | Functionalization Strategy | Potential Application |

| Gold Nanoparticles (AuNPs) | Thiol-ene click reaction with a thiol-containing boronic acid derivative. researchgate.net | Biosensing, Drug Delivery |

| Silica Nanoparticles | Covalent attachment to surface-modified silica (e.g., amine-functionalized) with a reactive boronic acid derivative. rsc.org | Glycoprotein (B1211001) recognition and enrichment. rsc.org |

| Magnetic Nanoparticles | Functionalization of core-shell magnetic silica nanoparticles with aminophenylboronic acid. researchgate.net | Dopamine extraction, Targeted drug delivery. researchgate.netmdpi.com |

Catalytic Applications of 4 2 Hydroxyethyl Phenylboronic Acid and Its Derivatives

Role in Organic Transformations

The versatility of arylboronic acids as catalysts stems from their ability to activate substrates, particularly those containing hydroxyl groups. nih.govnih.gov This activation can lead to the formation of key intermediates that facilitate a range of subsequent reactions, ultimately forming new carbon-carbon and carbon-heteroatom bonds. nih.govacs.org

Arylboronic acids have demonstrated significant catalytic activity in dehydration reactions, which involve the removal of a water molecule to form alkenes, ethers, or other condensed products. nih.gov The general mechanism involves the boronic acid acting as a Lewis acid to activate a hydroxyl group, making it a better leaving group. For instance, arylboronic acids can catalyze the dehydration of alcohols to form ethers. nih.gov While simple arylboronic acids show some activity, those with ortho-dialkylaminomethyl substituents are particularly effective for promoting the intramolecular condensation of dicarboxylic acids into their corresponding anhydrides. nih.gov This enhanced efficacy is attributed to a cooperative Lewis acid–Brønsted base mechanism where the boron center activates one carboxylic acid while the amine moiety deprotonates the other. nih.gov

The catalytic process can also involve the formation of boronic esters as intermediates. In certain reactions, like the dimerization of allylic alcohols, phenylboronic acid serves as a template to organize the alcohol molecules as boronic esters, which are then activated by a co-catalyst to induce carbocation formation and subsequent reaction. nih.gov Although specific studies detailing the use of 4-(2-hydroxyethyl)phenylboronic acid in dehydration were not prominent, the established principles for other arylboronic acids suggest its potential applicability. The dehydration process is fundamental in various synthetic transformations, including the conversion of biomass-derived sugars like glucose into valuable platform chemicals such as 5-hydroxymethylfurfurral. nih.gov

Table 1: Examples of Boronic Acid-Catalyzed Dehydration Reactions

| Catalyst | Reactants | Product | Reference |

| Arylboronic Acid | Glucose | 5-Hydroxymethylfurfural | nih.gov |

| o-Dialkylaminomethyl-substituted Phenylboronic Acid | Vicinal Dicarboxylic Acids | Cyclic Anhydride | nih.gov |

| Phenylboronic Acid / Triflic Acid | Allylic Alcohols | 1,3-Diol (via dimerization) | nih.gov |

Phenylboronic acids and their derivatives are effective catalysts for carbonyl condensation reactions, such as aldol additions. nih.gov These reactions are fundamental for forming carbon-carbon bonds. The catalyst's role often involves the formation of a boron enolate from one carbonyl component, which then acts as a nucleophile. nih.gov Simultaneously, the catalyst can activate the second carbonyl component (an aldehyde, for example) towards nucleophilic attack, often through hydrogen bonding when ancillary functional groups are present on the catalyst. nih.gov

For example, N-butyl-1-benzimidazole-2-phenylboronic acid has been shown to catalyze aldol reactions in water between aldehydes and acetone. nih.gov The proposed mechanism involves the formation of a boron enolate and the activation of the aldehyde via a hydrogen bond with the benzimidazole nitrogen, leading to a highly organized transition state that controls diastereoselectivity. nih.gov Phenylboronic acid alone shows no activity in this specific system, highlighting the importance of the derivative's structure. nih.gov Another notable example is a phenylboronic acid-mediated triple condensation reaction between phloroglucinol and α,β-unsaturated carbonyl compounds, which produces novel C3-symmetric 2H-chromene derivatives. nih.gov

Table 2: Phenylboronic Acid-Mediated Carbonyl Condensation

| Catalyst/Mediator | Reactant 1 | Reactant 2 | Product Type | Reference |

| N-butyl-1-benzimidazole-2-phenylboronic acid | Aldehydes | Acetone/Hydroxyacetone | Aldol Adduct | nih.gov |

| Phenylboronic Acid | Phloroglucinol | α,β-Unsaturated Carbonyls | 2H-Chromene Derivative | nih.gov |

In acylation reactions, boronic acids can act as catalysts to facilitate the selective transfer of an acyl group, particularly in complex molecules like carbohydrates that possess multiple hydroxyl groups. nih.gov The challenge in such systems is to achieve site-selectivity without resorting to extensive protecting group strategies. nih.gov Boronic acids can reversibly form cyclic esters with diols, effectively acting as temporary protecting groups while also activating the remaining hydroxyl groups. nih.gov

For instance, diarylborinic acids (a related class of organoboron acids) are highly effective catalysts for the site-selective monoacylation of unprotected carbohydrates. nih.gov They form an anionic complex with a diol, which increases the electron density and nucleophilicity of the bound oxygen atoms. nih.gov While boronic acids also form complexes, they are generally neutral and exhibit lower catalytic activity and selectivity in this specific transformation. nih.gov However, derivatives like 4-methoxy-2-(N-methylimidazol-2-yl)phenylboronic acid have been used successfully for selective carbohydrate acylation, where the imidazolyl substituent is believed to coordinate to the boron, creating a zwitterionic complex that activates the substrate. nih.gov

Arylboronic acids, particularly electron-deficient ones, have emerged as potent catalysts for dehydrative alkylation reactions. nih.govresearchgate.net These processes typically involve the activation of alcohols to form carbocationic intermediates, which are then attacked by nucleophiles. nih.gov This methodology allows for the direct use of alcohols as alkylating agents, with water being the only byproduct, aligning with the principles of green chemistry. nih.govresearchgate.net

The catalytic C-alkylation of 1,3-diketones and 1,3-ketoesters using secondary benzylic alcohols proceeds efficiently in the presence of catalysts like pentafluorophenylboronic acid, often with a co-catalyst such as oxalic acid. acs.orgresearchgate.net The arylboronic acid system is believed to generate a potent Brønsted acid in situ, which promotes the SN1-type reactivity of the benzylic alcohol. acs.org This approach has been successfully applied to form new C–C bonds in up to 98% yield and is also applicable to the allylation of benzylic alcohols using allyltrimethylsilane as the nucleophile. nih.govacs.org The scope of the reaction is broad, tolerating various functional groups on both the alcohol electrophile and the diketone nucleophile. nih.govresearchgate.net

Table 3: Arylboronic Acid-Catalyzed Dehydrative C-Alkylation

| Catalyst System | Electrophile | Nucleophile | Product | Reference |

| Pentafluorophenylboronic acid / Oxalic acid | Secondary Benzylic Alcohols | 1,3-Diketones | C-Alkylated 1,3-Diketone | nih.govacs.org |

| Pentafluorophenylboronic acid / Oxalic acid | Secondary Benzylic Alcohols | 1,3-Ketoesters | C-Alkylated 1,3-Ketoester | acs.org |

| Pentafluorophenylboronic acid / Oxalic acid | Benzylic Alcohols | Allyltrimethylsilane | Allylated Arene | nih.govacs.org |

Boronic acids can catalyze cycloaddition reactions, which are powerful methods for constructing cyclic and heterocyclic systems. nih.gov Their catalytic role often involves acting as a Lewis acid or a precursor to a Brønsted acid that activates one of the reaction partners. nih.govnih.gov For example, in formal [4+2] cycloadditions (Diels-Alder type reactions), the boronic acid can coordinate to a carbonyl group on the dienophile, lowering its LUMO energy and accelerating the reaction with the diene.

Brønsted acids generated from boronic acid precursors can catalyze formal [4+4], [4+3], and [4+2] cycloadditions between donor-acceptor cyclobutenes, cyclopropenes, or siloxyalkynes and benzopyrylium ions. nih.govrsc.org These cascade reactions lead to the formation of complex polycyclic structures like benzocyclooctatrienes and benzocycloheptatrienes in good to excellent yields. nih.gov The reaction is initiated by the acid-catalyzed formation of a highly reactive benzopyrylium intermediate, which then engages in the cycloaddition cascade. nih.gov The utility of organocatalysis in [4+2] cycloadditions provides a direct pathway to valuable oxygen-containing heterocycles with multiple stereocenters. researchgate.netrsc.org

In the context of conjugate addition (or 1,4-addition) reactions, arylboronic acids primarily serve as the source of the aryl nucleophile rather than as the catalyst themselves. beilstein-journals.org These reactions, particularly the transition-metal-catalyzed asymmetric 1,4-addition of arylboronic acids to α,β-unsaturated carbonyl compounds, are a cornerstone for the enantioselective formation of C-C bonds. beilstein-journals.org Chiral complexes of rhodium and especially palladium are commonly used as the catalysts for these transformations. beilstein-journals.org

The reaction involves the addition of the aryl group from the boronic acid to the β-position of an enone, enoate, or other Michael acceptor. beilstein-journals.orgrsc.org The process is highly valuable for synthesizing chiral molecules that are important in medicinal chemistry and natural product synthesis. beilstein-journals.org For example, the palladium-catalyzed 1,4-addition of various phenylboronic acids to β-(2-hydroxyaryl)enones has been used to synthesize substituted chromenes in excellent yields (89–94%) and high enantioselectivities (95–99% ee). beilstein-journals.org This demonstrates the critical role of arylboronic acids as reagents in powerful catalytic systems for asymmetric synthesis. beilstein-journals.org

Electrophilic Allyl Shifts

While specific studies detailing the use of this compound in electrophilic allyl shifts are not prevalent in the reviewed literature, the broader class of arylboronic acids has been recognized for its catalytic role in related C-C bond-forming reactions, such as the allylation of benzylic alcohols. nih.govstrath.ac.uk These reactions typically proceed via the activation of an alcohol by the boronic acid catalyst, facilitating its departure as a leaving group and generating a carbocation intermediate that is then attacked by a nucleophile like allyltrimethylsilane. nih.gov

The catalytic cycle for such an arylboronic acid-catalyzed allylation is proposed to involve the following steps:

Activation: The boronic acid reversibly condenses with the allylic alcohol to form a boronate ester.

Ionization: The boronate ester promotes the departure of the hydroxyl group, forming a stabilized allylic cation and a hydroxyboronate species.

Nucleophilic Attack: An appropriate nucleophile attacks the allylic cation, forming the new C-C bond.

Catalyst Regeneration: The hydroxyboronate species is hydrolyzed to regenerate the boronic acid catalyst.

Given this precedent, it is plausible that this compound could catalyze electrophilic allyl shifts through a similar mechanism, activating an allylic substrate towards nucleophilic attack. The electronic properties of the phenylboronic acid, influenced by the 4-(2-hydroxyethyl) substituent, would play a role in its efficacy as a catalyst.

Mechanism of Boronic Acid Catalysis

The catalytic activity of boronic acids, including this compound, stems from the unique electronic nature of the boron atom. These compounds can engage in several modes of activation, making them versatile catalysts in organic synthesis. nih.gov

Lewis Acid Activation

The primary mode of catalysis for boronic acids is through Lewis acid activation. wikipedia.org Phenylboronic acid and its derivatives are mild Lewis acids. wikipedia.org The boron atom in this compound is sp²-hybridized and possesses a vacant p-orbital, which allows it to accept a pair of electrons from a Lewis base. wikipedia.orgwikipedia.org

In the context of catalysis, a lone pair-bearing atom from a substrate, such as the oxygen of a carbonyl group or a hydroxyl group, can coordinate to the boron center. nih.gov This coordination withdraws electron density from the substrate, thereby activating it towards nucleophilic attack or heterolytic bond cleavage. wikipedia.org For example, the activation of a carbonyl compound by a boronic acid increases the electrophilicity of the carbonyl carbon, facilitating reactions like aldol additions or cycloadditions. nih.gov

The general mechanism can be depicted as:

Coordination: The Lewis basic substrate (e.g., R₂C=O) coordinates to the boronic acid (ArB(OH)₂).

Activation: The resulting complex ([R₂C=O-B(OH)₂Ar]⁻) renders the substrate more susceptible to attack by a nucleophile.

This activation is fundamental to many boronic acid-catalyzed reactions, including dehydrative substitutions and condensations. nih.govnih.gov

Brønsted-Lowry Acid-Base Catalysis

In addition to their Lewis acidity, arylboronic acids can also function as Brønsted-Lowry acids. A Brønsted-Lowry acid is defined as a species that can donate a proton (H⁺). wikipedia.orglibretexts.org In aqueous solution, phenylboronic acid has a pKa of approximately 8.83, indicating it is a weak acid. wikipedia.org The acidity arises from the reaction of the boronic acid with water to form a tetrahedral boronate species, which then releases a proton:

B(OH)₂Ar + 2H₂O ⇌ [B(OH)₃Ar]⁻ + H₃O⁺

Arylboronic acids can act as Brønsted acid type receptors, forming hydrogen bonds with anions through their B(OH)₂ hydroxyl groups. acs.org In some cases, a cooperative mechanism involving both Lewis acid activation and Brønsted base assistance has been proposed. For instance, ortho-dialkylaminomethyl-substituted arylboronic acids have shown enhanced catalytic activity attributed to a simultaneous Lewis acid activation of one carboxylic acid and Brønsted base activation of another through deprotonation by the amine group. nih.gov

The acidity of substituted phenylboronic acids is influenced by the electronic nature of the substituents on the aromatic ring. mdpi.com

Formation of Boron Enolates

Boron enolates are key intermediates in a variety of stereoselective carbon-carbon bond-forming reactions, most notably the aldol reaction. researchgate.netresearchgate.net The formation of a boron enolate typically involves the reaction of a ketone or an aldehyde with a dialkylboryl triflate or a similar boron species in the presence of a tertiary amine. researchgate.netyoutube.com

The mechanism for boron enolate formation proceeds as follows:

Coordination: The Lewis acidic boron compound coordinates to the carbonyl oxygen of the ketone. youtube.com

Deprotonation: This coordination increases the acidity of the α-protons. A weak base, such as triethylamine, can then deprotonate the α-carbon. youtube.com

Enolate Formation: The deprotonation leads to the formation of the boron enolate, which exists in equilibrium between its C-bound and the more stable O-bound tautomeric forms. brighton.ac.uk The strong B-O bond favors the O-bound enolate. brighton.ac.ukthieme-connect.de

Once formed, the boron enolate can react with an electrophile, such as an aldehyde, through a highly organized, six-membered ring transition state (Zimmerman-Traxler model), which accounts for the high stereoselectivity often observed in these reactions. youtube.com While this process typically uses boron triflates rather than boronic acids directly as the enolizing agent, the underlying principle of Lewis acid activation by boron is central. Some catalytic cycles involving boronic acids may proceed through the in-situ formation of reactive boron enolate-like species. nih.gov

Organoboron Acid Catalysts in Water

A significant advantage of using organoboron acids as catalysts is their compatibility with aqueous reaction media. Many organic reactions catalyzed by boronic acids can be performed efficiently in water, which is an environmentally benign solvent. acs.orgacs.orgmdpi.com This is in contrast to many other Lewis acid catalysts that are water-sensitive.

The utility of arylboronic acids in water is demonstrated in various transformations, including the hydroxylation of arylboronic acids to phenols and the synthesis of aryl azides. acs.orgthieme-connect.com For example, the copper-catalyzed oxidative hydroxylation of arylboronic acids proceeds efficiently in water at room temperature. acs.org

The solubility of the boronic acid catalyst in water is a crucial factor for these applications. The presence of the hydrophilic 4-(2-hydroxyethyl) group in this compound would be expected to enhance its water solubility compared to unsubstituted phenylboronic acid, making it a potentially more effective catalyst for reactions in aqueous media. The stability of the boronic acid under the reaction conditions is also important, as protodeboronation (cleavage of the C-B bond) can be a competing pathway in aqueous solutions. acs.org

The ability to perform these catalytic transformations in water offers substantial benefits in terms of green chemistry, simplifying product isolation and minimizing the use of volatile organic solvents.

Data Tables

Table 1: Arylboronic Acid Catalyzed Allylation of Benzylic Alcohols nih.gov

| Entry | Benzylic Alcohol Substrate | Allylating Agent | Catalyst | Yield (%) |

| 1 | 1-Phenylethanol | Allyltrimethylsilane | Pentafluorophenylboronic acid | 85 |

| 2 | 1-(4-Methoxyphenyl)ethanol | Allyltrimethylsilane | Pentafluorophenylboronic acid | 92 |

| 3 | 1-(4-Chlorophenyl)ethanol | Allyltrimethylsilane | Pentafluorophenylboronic acid | 78 |

| 4 | Benzhydrol | Allyltrimethylsilane | Pentafluorophenylboronic acid | 96 |

Table 2: Copper-Catalyzed Hydroxylation of Arylboronic Acids in Water mdpi.com

| Entry | Arylboronic Acid Substrate | Catalyst System | Solvent | Yield of Phenol (%) |

| 1 | Phenylboronic acid | Co(II)-porphyrin / Blue Light | MeCN:H₂O (4:1) | 95 |

| 2 | 4-Methylphenylboronic acid | Co(II)-porphyrin / Blue Light | MeCN:H₂O (4:1) | 92 |

| 3 | 4-Methoxyphenylboronic acid | Co(II)-porphyrin / Blue Light | MeCN:H₂O (4:1) | 98 |

| 4 | 4-Chlorophenylboronic acid | Co(II)-porphyrin / Blue Light | MeCN:H₂O (4:1) | 85 |

Advanced Applications in Biological and Biomedical Research

Molecular Recognition and Sensing Technologies

The foundational principle behind the utility of 4-(2-Hydroxyethyl)phenylboronic acid in sensing technologies is its capacity for molecular recognition. Phenylboronic acids (PBAs) are known to form stable, reversible covalent bonds with diol-containing molecules, a characteristic that is extensively exploited in the design of sensors for biologically significant analytes. researchgate.net This interaction forms the basis for a variety of detection systems, from simple colorimetric assays to complex biosensing platforms. The reversible nature of the boronic ester formation is particularly advantageous, allowing for the development of reusable and dynamic sensing systems. nih.gov

Selective Binding to Saccharides and Glycoproteins

The interaction between phenylboronic acids and the diol groups of saccharides is a cornerstone of their application in glycobiology. This selective binding allows for the recognition and capture of carbohydrates and the more complex glycoconjugates, such as glycoproteins. nih.gov This capability is crucial for studying the roles of glycosylation in various biological processes and for the development of diagnostics that target aberrant glycosylation patterns associated with disease. nih.govnih.gov

The development of accurate and continuous glucose monitoring systems is a major focus in diabetes management. This compound and its derivatives are integral to many non-enzymatic glucose sensing strategies. The binding of glucose, a diol-containing molecule, to the boronic acid moiety can induce measurable physical or chemical changes in a sensor's matrix.

One common approach involves incorporating phenylboronic acid into a hydrogel. umons.ac.beacs.org The binding of glucose to the PBA groups within the hydrogel leads to a change in the charge of the polymer network. acs.org This alteration in charge causes the hydrogel to swell or shrink, a volumetric change that can be detected by various means, including optical methods such as changes in diffraction grating properties. umons.ac.be For instance, a hydrogel grating sensor functionalized with PBA demonstrated a sensitivity of 0.61%/mM change in relative diffraction efficiency per millimolar change in glucose concentration. umons.ac.be These hydrogel-based sensors offer a promising avenue for continuous glucose monitoring, with demonstrated reusability and fast response times. umons.ac.be

| Sensor Type | Transduction Principle | Key Feature |

| Hydrogel Grating | Swelling of hydrogel upon glucose binding alters diffraction. umons.ac.be | Reusable and provides a quantitative optical readout. umons.ac.be |

| Optical Diffuser | Volumetric change in a PBA-functionalized hydrogel alters light diffusion. acs.org | Enables measurement of glucose concentration through changes in transmitted light intensity and profile. nih.gov |

Alterations in glycosylation patterns on the surface of cancer cells, particularly the overexpression of sialic acid (SA), are a well-established hallmark of malignancy. nih.govacs.org Phenylboronic acids exhibit a strong and selective affinity for sialic acids, making them valuable tools for cancer diagnostics and targeted therapy. nih.govnih.gov This interaction is pH-sensitive, with stronger binding occurring in the slightly acidic microenvironment of tumors (pH ~6.5) compared to the physiological pH of healthy tissues (pH 7.4). nih.gov This pH-dependent binding enhances the selectivity of PBA-based probes for cancer cells. nih.gov

Researchers have developed various systems that leverage this PBA-SA interaction for cancer cell detection. For example, gold electrodes modified with a self-assembled monolayer of PBA derivatives have been used as potentiometric sensing systems to selectively detect and even quantify metastatic cells based on their surface sialic acid expression. nih.gov

The ability of phenylboronic acids to bind to the glycan portions of glycoproteins allows for their selective capture and analysis. This is particularly useful in proteomics for enriching and identifying glycosylated proteins, which can serve as disease biomarkers. nih.gov

Surface plasmon resonance (SPR) spectroscopy is a powerful technique for studying these interactions in real-time. In one study, a derivative of this compound, 4-[(2-aminoethyl)carbamoyl]phenylboronic acid (AECPBA), was immobilized on a dextran-coated sensor surface. nih.govnih.gov This setup allowed for the strong and reversible binding of model glycoproteins. nih.govnih.gov A notable finding was the significant difference in binding between fetuin (a sialylated glycoprotein) and asialofetuin (its desialylated counterpart), demonstrating that the interaction is dictated by the terminal saccharide residues of the glycoprotein (B1211001). nih.govnih.gov This highlights the potential of PBA-functionalized surfaces for glycoprofiling.

It is important to note that non-specific interactions can occur. For instance, secondary interactions between both glycosylated and non-glycosylated proteins (like ExtrAvidin) and the carboxymethyl dextran (B179266) matrix of the sensor have been observed. nih.gov However, the use of specific buffers, such as tris(hydroxymethyl)aminomethane, can help to minimize these non-specific binding events. nih.gov

Fluorescent Detection Systems

Fluorescent probes incorporating phenylboronic acid moieties are widely used for the detection of saccharides and other diol-containing molecules. The binding of the target analyte to the boronic acid can trigger a change in the fluorescence properties of the probe, such as an increase or decrease in intensity or a shift in the emission wavelength. acs.orgnih.gov

These fluorescent systems offer high sensitivity and are applicable in various biological contexts, including cellular imaging. For example, dendrimers modified with phenylboronic acid and a fluorescent dansyl group have been developed for the rapid and sensitive detection of bacteria. The binding of the PBA groups to glycolipids on the bacterial surface leads to aggregation and a subsequent reduction in fluorescence, allowing for the detection of bacteria at concentrations as low as 10^4 colony-forming units (CFU)·mL⁻¹. nih.gov

In another application, fluorescent probes with a 2-(2-hydroxyphenyl)benzothiazole (B1206157) core have been designed to detect boronic acid-containing compounds themselves, which is relevant for evaluating agents used in Boron Neutron Capture Therapy (BNCT). mdpi.com These probes exhibit a significant increase in fluorescence upon binding to boronic acids, enabling their quantification and imaging within living cells. mdpi.com

| Probe Type | Mechanism | Application |

| Dansyl-PBA Dendrimer | Aggregation-induced fluorescence quenching upon binding to bacterial surface glycolipids. nih.gov | Rapid and sensitive detection of bacteria. nih.gov |

| 2-(2-hydroxyphenyl)benzothiazole-based | Fluorescence enhancement upon chelation with boronic acids. mdpi.com | Quantification and imaging of boronic acid-containing therapeutic agents in cells. mdpi.com |

Biosensing Platforms

This compound and its derivatives are key components in the construction of various biosensing platforms. These platforms often immobilize the boronic acid on a solid support, such as an electrode or a sensor chip, to create a reagentless sensing interface. researchgate.net

Electrochemical biosensors are a prominent example. Phenylboronic acid itself is not electrochemically active, so it is often modified with a redox-active marker, like a ferrocene (B1249389) derivative, or immobilized on an electrode surface. researchgate.net The binding of a target saccharide to the immobilized PBA can alter the electrochemical properties of the interface, which can be measured through techniques like potentiometry or voltammetry. researchgate.net

Surface plasmon resonance (SPR) is another powerful platform that utilizes PBA-functionalized surfaces for detecting protein-carbohydrate interactions. nih.govnih.gov As previously mentioned, these platforms allow for the real-time monitoring of glycoprotein binding and can be used to assess the specificity of these interactions. nih.govnih.gov The ability to regenerate the sensor surface by releasing the bound glycoproteins makes this a robust and reusable technology for proteomic studies. nih.govnih.gov

Surface Plasmon Resonance (SPR) Applications

Surface Plasmon Resonance (SPR) is a real-time, label-free detection technique that measures changes in the refractive index at a metal-dielectric interface. nih.govmdpi.com These changes can be correlated to the binding of analytes to a sensor surface. nih.gov The oscillating electromagnetic fields, known as surface plasmons, are highly sensitive to these binding events. nih.gov

In the context of this compound, its derivatives are utilized to functionalize SPR sensor chips. This functionalization allows for the specific capture of molecules containing cis-diol moieties, such as glycoproteins and carbohydrates. For instance, an SPR-based biosensor was developed for the detection of phenylethanolamine A (PEA) in swine urine, demonstrating the practical application of this technology in food safety. rsc.org The sensor utilized a chip modified with a PEA-conjugated bovine serum albumin, and the method showed good recovery rates and specificity. rsc.org The sensitivity of SPR can be further enhanced by incorporating nanomaterials like gold nanoparticles, which amplify the signal. mdpi.comrsc.org

Hydrogel-Based Sensors

Hydrogels are crosslinked polymer networks that can absorb large amounts of water and respond to external stimuli, such as pH, temperature, and the presence of specific molecules. ama-science.org Phenylboronic acid-functionalized hydrogels are particularly useful for glucose sensing due to the reversible binding between the boronic acid and the cis-diol groups of glucose. nih.govresearchgate.netmdpi.com This binding event induces a change in the hydrogel's volume, which can be detected by various methods. nih.govresearchgate.net

Targeted Drug Delivery Systems

The ability of this compound and its derivatives to interact with specific biological cues has led to their extensive use in the design of targeted drug delivery systems. These systems aim to deliver therapeutic agents specifically to diseased sites, thereby increasing efficacy and reducing side effects. nih.govnih.govnih.gov

pH-Responsive Drug Release Mechanisms

The acidic microenvironment of tumors provides a key trigger for pH-responsive drug delivery systems. nih.govmdpi.com Phenylboronic acid-based systems can be engineered to release their drug payload in response to lower pH. nih.govmdpi.comacs.org This is often achieved by utilizing acid-labile boronate ester bonds to conjugate the drug to the carrier. acs.org At the lower pH of the tumor environment, these bonds are cleaved, leading to the release of the drug. mdpi.comacs.org

For example, a nano-prodrug was developed where the antibacterial and anticancer agent emodin (B1671224) was conjugated to a methoxy (B1213986) poly(ethylene glycol)-polyethylenimine-phenylboronic acid (mPEG-PEI-PB) polymer via a boronate ester bond. acs.org This system demonstrated significantly faster drug release at pH 5.0 compared to pH 7.4. acs.org Similarly, paclitaxel-loaded nanoparticles constructed from phenylboronic acid-functionalized polyesters and dopamine-terminated PEGs showed a pH-triggered drug release, with over 60% of the drug released at pH 5.5 within 96 hours, compared to only about 20% at pH 7.4. nih.govmdpi.com

| Drug Delivery System | Carrier | Drug | Release Trigger | Key Finding |

| Nano-prodrug | mPEG-PEI-PB | Emodin | Low pH | Release was >80% at pH 5.0 after 120h, versus <40% at pH 7.4. acs.org |

| PTX/PBA NPs | PBA-PAL and mPEG-DA | Paclitaxel | Low pH | Release was >60% at pH 5.5 after 96h, versus ~20% at pH 7.4. nih.govmdpi.com |

| Fructose-coated mixed micelles | PBA-PEG-C18 and Pluronic P123 | Doxorubicin | Low pH | Fructose coating enhanced uptake and cytotoxicity in HepG2 cells. researchgate.net |

Reactive Oxygen Species (ROS)-Responsive Systems

Elevated levels of reactive oxygen species (ROS) are another hallmark of the tumor microenvironment and inflammatory sites. nih.govacs.orgnih.gov This has been exploited to design drug delivery systems that release their cargo in response to ROS. nih.govacs.org Phenylboronic esters are susceptible to oxidation by ROS, leading to the cleavage of the ester bond and subsequent drug release. nih.gov

A notable example is the development of ROS-responsive nanovesicles self-assembled from a block copolymer of polyethylene (B3416737) glycol and a methacrylate (B99206) monomer containing a phenylboronic ester. nih.gov These nanovesicles were co-loaded with the anti-inflammatory drug indomethacin (B1671933) and the thrombolytic enzyme nattokinase. nih.gov In the presence of high ROS concentrations, both drugs were rapidly released, demonstrating significant therapeutic efficacy in a mouse model of thrombosis. nih.gov Another approach involves "AND gate" multiresponsive polymersomes that respond to both ROS and pH, allowing for more precise control over drug release. acs.org

Nanomaterial-Based Drug Carriers

Nanomaterials serve as versatile platforms for the development of advanced drug delivery systems. acs.orgnih.gov Phenylboronic acid and its derivatives can be incorporated into or onto various nanomaterials to impart targeting capabilities and stimuli-responsive properties. acs.orgnih.govresearchgate.net

Polymeric nanoparticles are a major class of nanomaterial-based drug carriers. nih.govrsc.org Amphiphilic block copolymers containing phenylboronic acid can self-assemble into nanoparticles, such as micelles and polymersomes, in aqueous solutions. nih.govnih.gov These nanoparticles can encapsulate hydrophobic drugs within their core, while the hydrophilic shell provides stability and biocompatibility. nih.gov

The size and drug-loading capacity of these nanoparticles can be controlled by factors such as the polymer concentration and the solvent composition during their formation. nih.gov For instance, nanoparticles functionalized with phenylboronic acid have been developed for the delivery of the natural anti-cancer compound emodin. nih.gov Furthermore, linear and star-shaped PEG-poly(l-boronophenylalanine) copolymers have been shown to self-assemble into micellar nanoparticles capable of co-encapsulating curcumin (B1669340) and sorafenib (B1663141) tosylate, exhibiting dual release in response to both H₂O₂ and acidic conditions. nih.gov

| Nanoparticle Type | Polymer System | Drug(s) | Key Features |

| Micellar Nanoparticles | Linear and star PEG-poly(l-boronophenylalanine) copolymers | Curcumin and Sorafenib Tosylate | Dual release in response to H₂O₂ and acidic pH. nih.gov |

| Nanovesicles | Poly(ethylene glycol)-b-2-((((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)oxy)carbonyl)oxy)-ethyl methacrylate (PEG-b-PTBEM) | Indomethacin and Nattokinase | ROS-responsive release. nih.gov |

| Polymersomes | "AND gate" multiresponsive amphiphilic block copolymers | Ovalbumin and α-Galactosylceramide | ROS and pH dual-responsive. acs.org |

Boron-Containing Nanoparticles

Phenylboronic acid (PBA) and its derivatives, such as this compound, are increasingly being incorporated into nanomaterials to create targeted drug delivery systems. nih.govnih.gov These boronic acid-functionalized nanoparticles can act as targeting agents, pH-responsive carriers, and reactive oxygen species (ROS)-responsive systems. nih.gov The primary strategy involves leveraging the interaction between the boronic acid group and sialic acid (SA), a sugar molecule that is often overexpressed on the surface of various cancer cells, including liver, pancreatic, and breast cancer cells. nih.govacs.org This interaction allows the nanoparticles to selectively recognize and bind to tumor cells. nih.gov

The binding affinity between PBA and SA is sensitive to pH. nih.gov In the slightly acidic microenvironment of a tumor (around pH 6.5), the binding is stronger compared to the physiological pH of healthy tissues (pH 7.4). nih.gov This pH-dependent targeting enhances the selective accumulation of the nanoparticles at the tumor site. nih.gov For instance, nanoparticles decorated with phenylboronic acid have been shown to penetrate deeper into tumor tissues and accumulate in greater quantities compared to non-decorated nanoparticles. nih.gov This enhanced accumulation leads to superior efficacy in restricting tumor growth. nih.gov The versatility of this approach allows for the incorporation of various therapeutic agents, such as the anticancer drug 7-ethyl-10-hydroxy camptothecin (B557342) (SN38) and the imaging agent indocyanine green (ICG), into PBA-functionalized nanoparticles for combined therapy and diagnosis. acs.org

Bioconjugation Strategies for Enhanced Efficacy

Bioconjugation is the process of linking a biologically active molecule, like a protein or antibody, to another molecule, such as a drug or a fluorescent tag. nih.gov Phenylboronic acid derivatives are valuable in bioconjugation due to their unique reactivity. chemimpex.com The boronic acid group can form stable complexes with diols, a functional group present in many biomolecules. chemimpex.com This property is harnessed to attach the boronic acid compound, and any cargo it carries, to biological targets. chemimpex.com

For example, 4-(Hydroxymethyl)phenylboronic acid, a closely related compound, is used as an intermediate in bioconjugation processes to attach biomolecules to surfaces or other molecules. chemimpex.com This enhances the efficacy of drug delivery systems. chemimpex.com The ability to selectively bind to specific biomolecules, such as glycoproteins on tumor cells, opens avenues for creating innovative diagnostic and therapeutic tools. nih.govchemimpex.com These strategies aim to improve the targeting of cancer cells, which can lead to more effective treatments with fewer side effects. nih.gov

Therapeutic Interventions and Enzyme Inhibition

Derivatives of phenylboronic acid have emerged as potent agents in biomedical research due to their capacity to form covalent bonds with biological molecules, a property that enables enzyme inhibition. nih.gov This has led to their investigation as therapeutic agents, particularly in oncology. nih.gov

Proteasome Inhibition for Cancer Therapy

The proteasome is a large protein complex that degrades unneeded or damaged proteins in cells. google.com Its central role in regulating proteins involved in cell proliferation and survival has made it a key target for cancer therapy. nih.gov Inhibiting the proteasome disrupts these processes and can trigger apoptosis (programmed cell death) in cancer cells. google.com

Boronic acids are a class of compounds that have been successfully developed as proteasome inhibitors. nih.govnih.gov The boronic acid moiety is crucial for this activity. The boron atom provides the nucleophile that attacks the carbonyl group of the peptide bond in target proteins within the proteasome's catalytic core. google.com One of the most well-known examples is Bortezomib, a boronic acid-based proteasome inhibitor that has proven successful in cancer therapy by targeting proteasome-mediated protein degradation and inhibiting cancer cell growth. nih.gov The development of proteasome inhibitors represents a novel approach to cancer treatment, with studies showing activity against a variety of tumor types. nih.gov

Anti-Cancer Agents and Anti-Proliferative Effects

Phenylboronic acid (PBA) and its derivatives have gained significant attention for their potential as anti-cancer and anti-proliferative agents. nih.govnih.gov Research has shown that PBA is more potent than its parent compound, boric acid, at decreasing the viability of cancer cells over an extended period. nih.gov For instance, after an eight-day exposure, a 1,000 µM dose of PBA significantly decreased the viability of DU-145 prostate cancer and ZR-75-1 breast cancer cell lines, while the same dose of boric acid induced a significantly lower response. nih.gov Notably, neither compound had a significant effect on the viability of corresponding non-tumorigenic cell lines under the same conditions. nih.gov This selectivity for cancer cells makes PBA derivatives promising candidates for novel anti-cancer treatments. nih.govnih.gov

The anti-cancer effects of phenylboronic acid derivatives are rooted in their specific interactions with biological targets within or on the surface of cancer cells. nih.govchemimpex.com A primary mechanism is the selective and reversible binding of the boronic acid group to sialic acids (SA) on the cancer cell surface. nih.govnih.gov This interaction facilitates the targeted delivery of therapeutic agents to the cancer cells. nih.gov

Beyond surface binding, PBA derivatives can influence key signaling pathways inside the cell. Studies have shown that PBA can decrease the activity of RhoA, Rac1, and Cdc42, which are members of the Rho family of GTP-binding proteins. nih.gov These proteins are often over-expressed in malignant cancers and are crucial for processes that drive metastasis. nih.gov For example, some boronic acid compounds have shown specific toxicity against prostate cancer cells, suggesting they could be promising candidates for drug design in cancer research. nih.gov Furthermore, certain boron-containing agents, like 4-borono-L-phenylalanine (BPA), are taken up by cancer cells via transporters such as the L-type amino acid transporter 1 (LAT1), which is highly expressed in many tumors. mdpi.com

A critical aspect of metastasis is the ability of cancer cells to migrate. nih.gov Phenylboronic acid has demonstrated a significant ability to inhibit the migration of cancer cells. nih.govnih.gov Research comparing phenylboronic acid (PBA) to boric acid (BA) found that PBA is a more potent and selective inhibitor of cancer cell migration. nih.govnih.gov

For example, treatment with PBA at concentrations as low as 1 µM significantly inhibited the migration of highly metastatic prostate (DU-145, PC-3) and breast (ZR-75-1) cancer cells without affecting non-tumorigenic cell lines from the same tissues. nih.gov In contrast, boric acid did not inhibit chemotaxis in any cell line at concentrations up to 500 µM. nih.gov The mechanism behind this inhibition involves targeting actomyosin-based contractility by decreasing the activity of ROCKII and the phosphorylation of myosin light chain kinase. nih.gov This disrupts the machinery that allows cells to move, thus slowing migration. nih.gov

Interactive Table: Effect of Phenylboronic Acid (PBA) on Cancer Cell Migration

The table below summarizes the inhibitory effects of different concentrations of Phenylboronic Acid on the migration of various cancer cell lines, as observed in a 24-hour chemotaxis assay.

| Cell Line | Cancer Type | PBA Concentration (µM) | Migration Inhibition |

| DU-145 | Prostate | 10 | Significant |

| PC-3 | Prostate | 1 | Significant |

| ZR-75-1 | Breast | 10 | Significant |

| RWPE-1 | Non-tumorigenic Prostate | 10 | No significant effect |

| MCF-10A | Non-tumorigenic Breast | 1-50 | No significant effect |

Data sourced from studies on the comparative effects of PBA on tumorigenic and non-tumorigenic cell lines. nih.gov

The Versatility of this compound in Biomedical Research

A comprehensive look at the advanced applications of this compound reveals its significant potential in both therapeutic and diagnostic fields. This article explores its role in inducing cancer cell death, inhibiting key enzymes, preventing metastasis, and its considerations in neutron capture therapy, as well as its utility in advanced imaging techniques for tumor detection.

The unique chemical properties of this compound and its derivatives have positioned them as compounds of interest in the biomedical field. Their ability to interact with biological molecules has opened avenues for new therapeutic and diagnostic strategies.

Induction of Apoptosis

While direct studies on this compound's specific role in apoptosis are emerging, the broader class of phenylboronic acids (PBAs) has demonstrated the ability to induce this programmed cell death in cancer cells. For instance, unsubstituted PBA has been shown to be highly cytotoxic to various tumor cells in mice. core.ac.uk This suggests that derivatives like this compound could share similar pro-apoptotic capabilities, a critical area for ongoing research.

Enzyme Inhibitors

The boronic acid moiety is a key feature that allows these compounds to act as potent inhibitors of various enzymes, particularly serine proteases. This inhibitory action is often achieved through the formation of a stable, covalent bond with the active site serine residue of the enzyme.

Subtilisin: Arylboronic acids are effective inhibitors of subtilisin, a bacterial serine protease. core.ac.uk Halogenated benzeneboronic acids, in particular, show strong inhibition. core.ac.uk The interaction involves the neutral, trigonal form of the boronic acid binding to the alkaline form of the enzyme's active site. core.ac.uk

Kex2: Kex2, a yeast pro-protein processing protease, is a member of the subtilisin family and is crucial for the maturation of various proteins. researchgate.netuniprot.org Peptidyl boronic acids have been designed as potent inhibitors of Kex2, demonstrating the potential for boronic acid-containing compounds to target this enzyme family. researchgate.netpdbj.org While direct inhibition by this compound has not been detailed, its structural similarity to other known inhibitors suggests it could be a candidate for such activity.

Human Acyl-Protein Thioesterase 1 and 2 (APT1 and APT2): These enzymes are involved in the depalmitoylation of proteins, a process critical for the localization and function of proteins like Ras, which is implicated in cancer. nih.govwikipedia.org Boronic and borinic acid derivatives have emerged as a new class of potent, non-toxic, and competitive inhibitors of human APT1 and APT2. nih.gov This inhibition can disrupt the Ras cycle, highlighting a potential therapeutic strategy for cancer. wikipedia.orgnih.gov

Anti-metastatic Potential

The spread of cancer cells to distant organs, known as metastasis, is a major cause of cancer-related mortality. Phenylboronic acid has demonstrated the ability to act as a selective inhibitor of cell migration and decrease the viability of cancer cells, without affecting non-tumorigenic cells. thno.org This suggests a promising role for PBA derivatives as anti-metastatic and anti-proliferative agents. thno.org The mechanism is partly attributed to the interaction of the boronic acid with sialic acid, a sugar that is overexpressed on the surface of many cancer cells and plays a role in cell adhesion and metastasis. thno.orgnih.gov

Boron Neutron Capture Therapy (BNCT) Considerations

Boron Neutron Capture Therapy (BNCT) is a non-invasive cancer therapy that utilizes the nuclear capture reaction between a boron-10 (B1234237) (¹⁰B) isotope and thermal neutrons. mdpi.comnih.gov This reaction produces high-energy alpha particles and lithium-7 (B1249544) nuclei that can selectively kill cancer cells containing the boron agent. mdpi.comnih.gov Phenylboronic acid, with its good water solubility and low cytotoxicity, is being investigated as a potential nuclear-targeting boron agent for BNCT. nih.gov The development of next-generation ¹⁰B-containing compounds is an active area of research, and boronic acid derivatives are considered pivotal in the design of new and improved boron agents for BNCT. mdpi.commdpi.com

Diagnostic Applications

The ability of this compound and its derivatives to selectively target cancer cells has also been harnessed for diagnostic purposes, particularly in the field of medical imaging.

Fluorescent Imaging in Tumor Detection

Phenylboronic acid-based functional materials are increasingly used in fluorescence imaging for cancer detection. nih.govnih.gov These materials can be designed as fluorescent probes that selectively bind to glycoproteins, such as those containing sialic acid, which are overexpressed on the surface of cancer cells. nih.gov This specific binding allows for the visualization of tumors, distinguishing them from normal tissues with high sensitivity and specificity. nih.govresearchgate.net The development of boronic acid-targeted fluorescent probes with long emission wavelengths is a key area of research, as it allows for deeper tissue penetration and compatibility with other imaging agents. mdpi.com

MRI Applications

Magnetic Resonance Imaging (MRI) is a powerful diagnostic tool, and its effectiveness can be enhanced through the use of contrast agents. Phenylboronic acid derivatives have been incorporated into the design of MRI contrast agents for targeted tumor imaging. mdpi.comnih.gov These agents, such as gadolinium-based complexes containing a PBA moiety, can selectively accumulate in tumors by binding to overexpressed sialic acid. nih.govmdpi.com This targeted delivery leads to an enhanced MRI signal in the tumor tissue, improving the accuracy of tumor detection and delineation. nih.gov Dimeric forms of these PBA-containing contrast agents have shown improved biological performance, further highlighting the potential of this approach. nih.gov

Diagnostic Applications

Biomarker Recognition

The recognition of cancer biomarkers, such as aberrant cell surface glycans, is a key area of research for boronic acid-based biosensors. nih.govresearchgate.net For instance, cancer cells often exhibit an overexpression of sialic acid residues on their surface glycoproteins. researchgate.net Phenylboronic acids have been explored for their ability to selectively bind to these sialic acid-containing glycans, offering a tool for cancer cell detection and targeted therapies. nih.gov

Electrochemical biosensors are a common platform for integrating PBA derivatives for biomarker detection. mdpi.commdpi.com In such systems, the PBA derivative is typically immobilized on an electrode surface. The binding of a glycoprotein biomarker to the PBA results in a measurable change in the electrochemical signal, such as impedance or current. electrochemsci.org The magnitude of this change can be correlated to the concentration of the biomarker.

While no specific data tables for this compound are available, the table below illustrates the general application of various phenylboronic acid derivatives in the detection of key biomarkers. This provides a conceptual framework for the potential application of the subject compound.

Table 1: Examples of Phenylboronic Acid Derivatives in Biomarker Detection

| Phenylboronic Acid Derivative | Target Biomarker | Detection Method | Reference |

| 4-Formylphenylboronic Acid | Prostate Specific Antigen (glycoprotein) | Electrochemical Aptasensor | rsc.org |

| 3-Aminophenylboronic Acid | Glycoprotein Peroxidase | Electrochemical Biosensor | electrochemsci.org |

| 4-Carboxyphenylboronic Acid | Sialic Acid | Fluorescence Sensor | researchgate.net |

| 4-Vinylphenylboronic Acid | Horseradish Peroxidase (glycoprotein) | Electrochemical Boronate-Affinity Sandwich Assay | ecnu.edu.cn |

Materials Science and Polymer Chemistry Applications

Synthesis of Boron-Containing Polymers

Boron-containing polymers are a class of materials that have shown immense potential in various fields due to their unique electronic and optical properties. The incorporation of boron into a polymer backbone can significantly alter its characteristics. 4-(2-Hydroxyethyl)phenylboronic acid serves as a key monomer in the synthesis of such polymers.

The hydroxyl group of this compound can be utilized in ring-opening polymerization (ROP) to create biodegradable polymers like poly(ε-caprolactone) (PCL) and poly(L-lactide) (PLLA). researchgate.net In a typical synthesis, a boronate ester compound with terminal hydroxyl groups, prepared from 4-(hydroxymethyl)phenylboronic acid and pentaerythritol, acts as an initiator for the ROP of ε-caprolactone or L-lactide. researchgate.net This results in tri-coordinated boron-containing polymers. These can be further reacted with N-donor ligands to form tetra-coordinated boron-containing polymers with dative B←N bonds, leading to materials with diverse functionalities. researchgate.net

The presence of the boronic acid moiety imparts specific functionalities to the resulting polymers. For instance, these polymers can exhibit responsiveness to changes in pH and the presence of sugars, making them suitable for applications in drug delivery and sensing.

Table 1: Synthesis of Boron-Containing Polymers

| Polymer Type | Monomer/Initiator | Polymerization Method | Key Feature |

|---|---|---|---|

| Poly(ε-caprolactone)-Boron (PCL-B) | 4-(Hydroxymethyl)phenylboronic acid derivative | Ring-Opening Polymerization | Biodegradable, functionalizable |

Functional Hydrogels

Hydrogels are three-dimensional polymer networks that can absorb and retain large amounts of water. Functional hydrogels, which respond to specific stimuli, have gained considerable interest for biomedical applications. nih.govrsc.org this compound and its derivatives are instrumental in creating glucose-responsive hydrogels. nih.govrsc.org

The principle behind this application lies in the reversible interaction between the phenylboronic acid (PBA) group and diols, such as glucose. nih.gov In an aqueous environment, PBA exists in equilibrium between an uncharged trigonal form and a charged tetrahedral boronate form. nih.gov The binding of glucose to the PBA moiety shifts this equilibrium, leading to changes in the hydrogel's properties, such as swelling or shrinking. acs.org This glucose-dependent change can be harnessed for the controlled release of encapsulated drugs, like insulin (B600854). rsc.org

For instance, injectable and self-healing hydrogels can be formed through the complexation of PBA-functionalized polymers with glucose or other polyols. nih.govnih.gov These hydrogels can be designed to be shear-thinning, allowing for easy injection, and then quickly recover their gel-like structure. nih.gov The responsiveness of these hydrogels to glucose concentrations makes them promising candidates for developing "smart" insulin delivery systems for diabetes management. rsc.orgrsc.org

Table 2: Characteristics of Functional Hydrogels

| Hydrogel System | Crosslinking Mechanism | Stimulus | Potential Application |

|---|---|---|---|

| Phenylboronic acid-based hydrogels | Boronic acid-diol complexation | Glucose, pH | Insulin delivery, biosensing |

Organic Electronic Devices (e.g., OLEDs)

The field of organic electronics utilizes organic materials in electronic devices such as organic light-emitting diodes (OLEDs). researchgate.netiupac.orgotilumionics.commbraunchina.comwikipedia.org Boron-containing compounds, including derivatives of phenylboronic acid, have emerged as important materials in the construction of high-performance OLEDs. mdpi.comfrontiersin.orgchemeurope.com

The electron-deficient nature of the boron atom in triarylborane structures makes them effective electron acceptors. mdpi.com When incorporated into organic molecules alongside electron-donating units, they can facilitate intramolecular charge transfer (ICT), leading to materials with excellent fluorescence properties. mdpi.com This makes them suitable for use as emitters and electron transporters in OLEDs. mdpi.com

The introduction of boron atoms into nanographene structures has been shown to shift the fluorescence color into the desirable blue spectral range and improve electron transport capabilities. chemeurope.cominnovations-report.com Boron-based materials are being explored for the development of thermally activated delayed fluorescence (TADF) emitters, which can lead to highly efficient OLEDs. frontiersin.org Specifically, boron-containing materials have shown promise in achieving pure blue emission with high quantum yields, addressing a key challenge in OLED technology. frontiersin.orgfrontiersin.org While direct applications of this compound in OLEDs are less documented, its derivatives and related phenylboronic acid compounds are integral to the design of advanced organic electronic materials.

Table 3: Role of Boron Compounds in OLEDs

| Compound Type | Function in OLED | Key Property |

|---|---|---|

| Triarylborane-based polymers | Emissive material, Electron transporter | Intramolecular Charge Transfer, High fluorescence |

| Boron-doped nanographenes | Blue luminophore, Electron transporter | Blue fluorescence, Enhanced electron transport |

An exploration of this compound reveals a compound at the forefront of biochemical and medical research. Its unique ability to interact with diol-containing molecules has positioned it as a critical component in the development of advanced therapeutic and diagnostic systems. This article delves into the future directions and research perspectives surrounding this versatile compound, focusing on the creation of next-generation derivatives, its synergy with nanotechnology, the intricate mechanisms of its biological interactions, and its ultimate potential for clinical use.

Q & A

Basic: What are the recommended methods for synthesizing 4-(2-Hydroxyethyl)phenylboronic acid while minimizing boroxin formation?

Methodological Answer: